

Anwendungsleitfaden und Protokolle für Derivatisierungsreaktionen von 10,10-Dimethylanthron

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **10,10-Dimethylanthrone**

Cat. No.: **B028749**

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen detaillierten technischen Überblick über die Derivatisierungsreaktionen von 10,10-Dimethylanthron, einer Schlüsselverbindung in der organischen Synthese und pharmazeutischen Entwicklung. Wir untersuchen die Reaktivität dieses vielseitigen Moleküls und stellen detaillierte Protokolle für seine Umwandlung in verschiedene Derivate zur Verfügung, wobei der Schwerpunkt auf den zugrunde liegenden chemischen Prinzipien und praktischen Versuchsdurchführungen liegt.

Einführung in 10,10-Dimethylanthron

10,10-Dimethylanthron (CAS: 5447-86-9) ist ein tricyclisches aromatisches Keton mit der Summenformel C₁₆H₁₄O.[1][2] Seine Struktur zeichnet sich durch ein Anthracengerüst aus, das an der C10-Position mit zwei Methylgruppen substituiert ist. Diese geminalen Dimethylgruppen sind ein entscheidendes Merkmal, das die Reaktivität des Moleküls im Vergleich zum unsubstituierten Anthron maßgeblich beeinflusst. Sie verhindern die Enolisierung zum tautomeren Anthrol, wodurch das Molekül in der Ketoform "gefangen" ist und spezifische Reaktionswege aufweist.[3]

Aufgrund seiner einzigartigen Struktur dient 10,10-Dimethylanthron als wichtiger Baustein in der organischen Synthese, insbesondere als Vorläufer für die Herstellung des tricyclischen Antidepressivums Melitracen-Hydrochlorid.[1][4] Die Fähigkeit, sowohl an der Carbonylgruppe

als auch am aromatischen Ringsystem selektiv funktionalisiert zu werden, macht es zu einem wertvollen Werkzeug für die Entwicklung neuer pharmazeutischer Wirkstoffe und Funktionsmaterialien.[3]

Tabelle 1: Physikalisch-chemische Eigenschaften von 10,10-Dimethylanthron

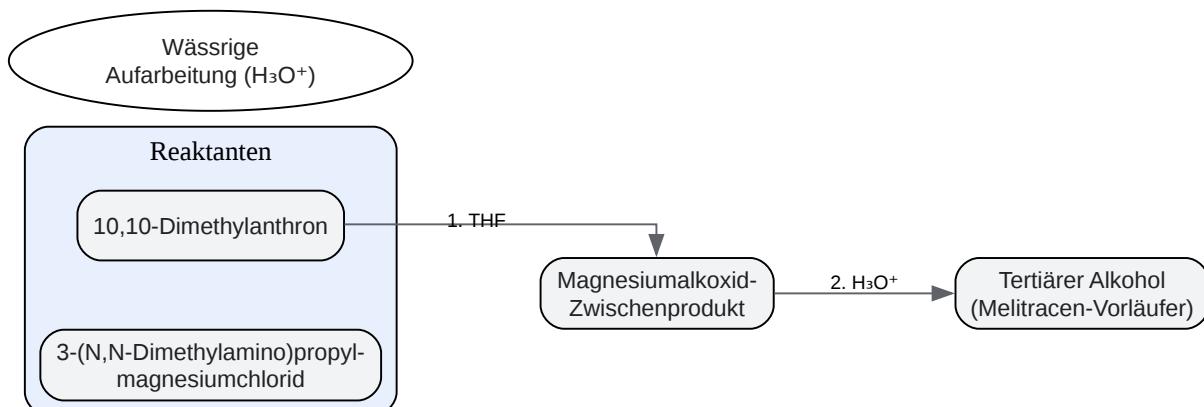
Eigenschaft	Wert
Summenformel	C ₁₆ H ₁₄ O
Molmasse	222,28 g/mol [1]
Aussehen	Weißes bis leicht gelbliches Pulver[2]
Schmelzpunkt	101-103 °C[1][4]
CAS-Nummer	5447-86-9[2]

Derivatisierung an der Carbonylgruppe

Die Carbonylgruppe am C9-Atom ist das primäre Zentrum für nukleophile Angriffe und Reduktionsreaktionen.

Grignard-Reaktion: Synthese von Melitracen-Vorläufern

Eine der bedeutendsten Anwendungen von 10,10-Dimethylanthron ist seine Reaktion mit Grignard-Reagenzien zur Synthese von tertiären Alkoholen, die als Zwischenprodukte für Melitracen dienen.[1][5][6] Die Reaktion mit 3-(N,N-Dimethylamino)propylmagnesiumchlorid führt zur Bildung eines Magnesiumalkoxids, das nach wässriger Aufarbeitung den entsprechenden tertiären Alkohol liefert.[1]



[Click to download full resolution via product page](#)

Abbildung 1: Allgemeiner Arbeitsablauf der Grignard-Reaktion mit 10,10-Dimethylanthron.

Protokoll 1: Synthese von 9-(3-(Dimethylamino)propyl)-10,10-dimethyl-9,10-dihydro-9-anthrol

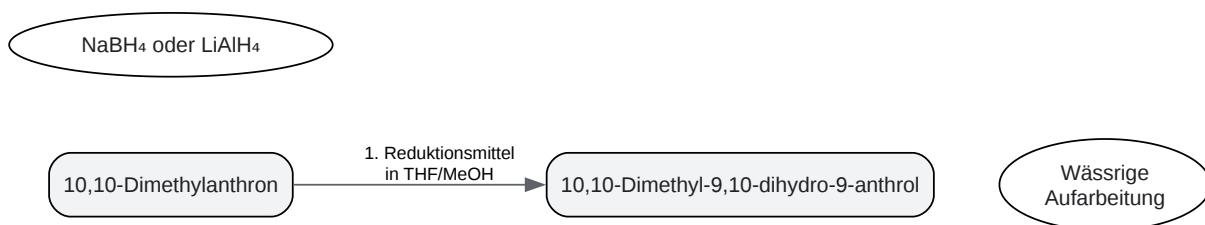
- Sicherheitshinweis: Grignard-Reaktionen sind feuchtigkeitsempfindlich und müssen unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durchgeführt werden. Lösungsmittel und Glasgeräte müssen absolut trocken sein.
- Vorbereitung des Grignard-Reagenzes: In einem trockenen Dreihalskolben, ausgestattet mit einem Rückflusskühler, Tropftrichter und Magnetrührer, werden Magnesiumspäne (1,2 Äquivalente) in wasserfreiem Tetrahydrofuran (THF) suspendiert. Eine kleine Menge 3-Chlor-N,N-dimethylpropan-1-amin (1,1 Äquivalente) in THF wird zugegeben, um die Reaktion zu initiieren. Nach dem Start der Reaktion wird die restliche Lösung des Chlorids langsam zugetropft, um eine moderate Rückflussreaktion aufrechtzuerhalten. Nach beendeter Zugabe wird die Mischung für eine weitere Stunde unter Rückfluss erhitzt.
- Grignard-Addition: Die Lösung von 10,10-Dimethylanthron (1,0 Äquivalent) in wasserfreiem THF wird bei 0 °C langsam zum vorbereiteten Grignard-Reagenz getropft.
- Reaktionsdurchführung: Nach der Zugabe wird das Reaktionsgemisch für 2-3 Stunden bei Raumtemperatur gerührt. Der Fortschritt der Reaktion kann mittels

Dünnschichtchromatographie (DC) verfolgt werden.

- Aufarbeitung: Die Reaktion wird durch langsame Zugabe einer gesättigten wässrigen Ammoniumchloridlösung bei 0 °C gequencht. Die organische Phase wird abgetrennt und die wässrige Phase mehrmals mit Diethylether oder Ethylacetat extrahiert.
- Isolierung: Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.
- Reinigung: Der rohe tertiäre Alkohol kann durch Umkristallisation oder Säulenchromatographie gereinigt werden, um das gewünschte Produkt zu erhalten.

Reduktion der Carbonylgruppe

Die Carbonylgruppe von 10,10-Dimethylanthron kann selektiv zu einem sekundären Alkohol reduziert werden, was zu 10,10-Dimethyl-9,10-dihydro-9-anthrol führt. Starke Reduktionsmittel wie Natriumborhydrid (NaBH_4) oder Lithiumaluminiumhydrid (LiAlH_4) sind für diese Umwandlung wirksam.[7][8]



[Click to download full resolution via product page](#)

Abbildung 2: Reduktion der Carbonylgruppe von 10,10-Dimethylanthron.

Protokoll 2: Reduktion von 10,10-Dimethylanthron mit Natriumborhydrid

- Ansatz: 10,10-Dimethylanthron (1,0 Äquivalent) wird in einem geeigneten Lösungsmittel wie Methanol oder einem THF/Methanol-Gemisch in einem Rundkolben gelöst.[9]

- Reaktion: Der Kolben wird in ein Eisbad gestellt, um die Temperatur auf 0 °C zu senken. Natriumborhydrid (1,5-2,0 Äquivalente) wird langsam in Portionen zu der gerührten Lösung gegeben.[10]
- Überwachung: Die Reaktion wird bei 0 °C für 1-2 Stunden gerührt und der Fortschritt mittels DC überwacht.[11]
- Aufarbeitung: Nach vollständiger Umsetzung wird die Reaktion durch vorsichtige Zugabe von Wasser oder verdünnter Salzsäure bei 0 °C gequencht, um überschüssiges NaBH₄ zu zersetzen.
- Extraktion: Das Produkt wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert. Die organische Phase wird mit Wasser und gesättigter Kochsalzlösung gewaschen.
- Isolierung und Reinigung: Die organische Phase wird getrocknet (z. B. mit Na₂SO₄), filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt kann durch Umkristallisation gereinigt werden.

Wittig-Reaktion: Synthese von Alkenen

Die Wittig-Reaktion ermöglicht die Umwandlung der Carbonylgruppe in eine exocyclische Doppelbindung durch Reaktion mit einem Phosphorylid.[12][13] Diese Reaktion ist besonders nützlich für die Synthese von Melitracen, bei der das Alkohol-Zwischenprodukt dehydratisiert wird, was einer Wittig-ähnlichen Umwandlung entspricht. Eine direkte Wittig-Reaktion mit einem Ylid wie Methylentriphenylphosphoran kann zur Synthese von 9-Methylen-10,10-dimethyl-9,10-dihydroanthracen führen.

Protokoll 3: Wittig-Olefinierung von 10,10-Dimethylanthron

- Ylid-Herstellung: In einem trockenen, mit Inertgas gespülten Kolben wird Methyltriphenylphosphoniumbromid (1,1 Äquivalente) in wasserfreiem THF suspendiert.[14] Die Suspension wird auf 0 °C gekühlt und eine starke Base wie n-Butyllithium (n-BuLi) oder Kalium-tert-butanolat (t-BuOK) (1,05 Äquivalente) wird langsam zugegeben, was zur Bildung des orange-roten Ylids führt.[15]

- Reaktion: Eine Lösung von 10,10-Dimethylanthron (1,0 Äquivalent) in wasserfreiem THF wird bei 0 °C langsam zu der Ylid-Lösung getropft.
- Durchführung: Das Reaktionsgemisch wird für mehrere Stunden bei Raumtemperatur gerührt, bis die Umsetzung laut DC-Analyse vollständig ist.
- Aufarbeitung: Die Reaktion wird mit gesättigter wässriger Ammoniumchloridlösung gequencht. Die Phasen werden getrennt und die wässrige Phase mit Diethylether extrahiert.
- Reinigung: Die vereinigten organischen Phasen werden gewaschen, getrocknet und eingeengt. Das Produkt wird durch Säulenchromatographie vom Triphenylphosphinoxid-Nebenprodukt getrennt, um das reine Alken zu erhalten.

Derivatisierung am aromatischen Ringsystem

Die beiden Benzolringe des Anthron-Gerüsts sind zugänglich für elektrophile aromatische Substitutionsreaktionen (S_EAr), was die Einführung verschiedener funktioneller Gruppen ermöglicht.^[3]

Halogениerung

Die Bromierung ist eine typische S_EAr-Reaktion, die zur Einführung von Bromatomen in das aromatische System führt. Ein Patent beschreibt die Synthese von 2-Brom-10,10-dimethylanthron, was die Regioselektivität der Reaktion unter bestimmten Bedingungen hervorhebt.^[2]

Protokoll 4: Bromierung von 10,10-Dimethylanthron

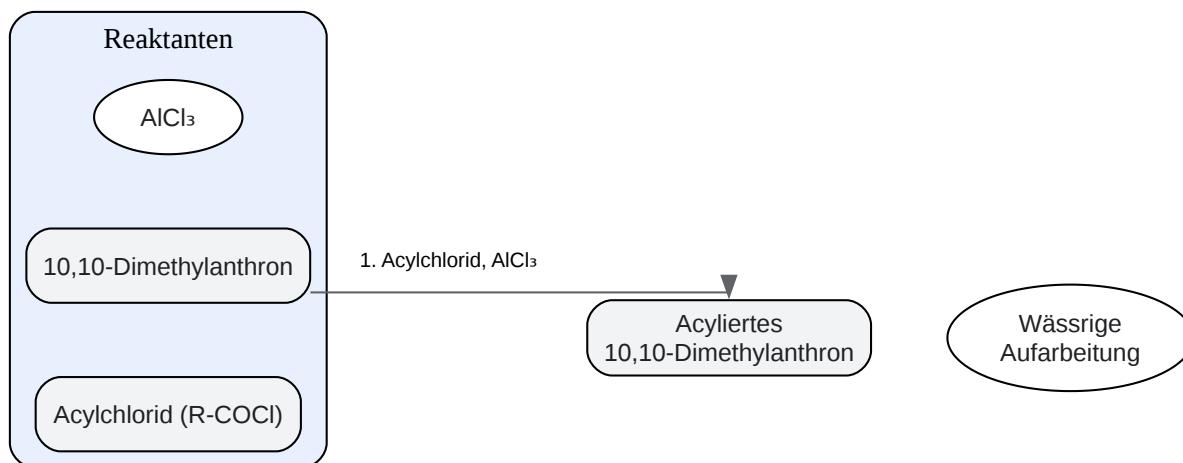
- Sicherheitshinweis: Brom ist hochkorrosiv und giftig. Arbeiten Sie in einem gut belüfteten Abzug und tragen Sie geeignete Schutzausrüstung.
- Ansatz: 10,10-Dimethylanthron (1,0 Äquivalent) wird in einem geeigneten inerten Lösungsmittel wie Dichlormethan oder Tetrachlorkohlenstoff gelöst.
- Reaktion: Eine Lösung von Brom (1,0-1,1 Äquivalente) im selben Lösungsmittel wird langsam bei Raumtemperatur oder gekühlt zu der gerührten Lösung getropft. Die Reaktion

kann durch einen Lewis-Säure-Katalysator wie Eisen(III)-bromid (FeBr_3) beschleunigt werden.

- Durchführung: Die Mischung wird für einige Stunden bei Raumtemperatur gerührt. Der entstehende Bromwasserstoff wird neutralisiert (z. B. durch eine Gaswaschflasche).
- Aufarbeitung: Die Reaktionsmischung wird mit einer wässrigen Natriumthiosulfatlösung gewaschen, um überschüssiges Brom zu entfernen, gefolgt von Wasser und gesättigter Kochsalzlösung.
- Isolierung: Die organische Phase wird getrocknet, filtriert und das Lösungsmittel abdestilliert. Das Rohprodukt wird durch Umkristallisation gereinigt.

Friedel-Crafts-Acylierung

Die Friedel-Crafts-Acylierung führt eine Acylgruppe in den aromatischen Ring ein und erzeugt so ein Keton. Diese Reaktion erfordert eine Lewis-Säure als Katalysator, typischerweise Aluminiumchlorid (AlCl_3).[\[16\]](#)[\[17\]](#)



[Click to download full resolution via product page](#)

Abbildung 3: Schematische Darstellung der Friedel-Crafts-Acylierung.

Protokoll 5: Friedel-Crafts-Acylierung von 10,10-Dimethylanthron

- Ansatz: In einem trockenen, mit Inertgas gespülten Kolben wird wasserfreies Aluminiumchlorid (1,2 Äquivalente) in einem trockenen, inerten Lösungsmittel (z. B. Dichlormethan oder Schwefelkohlenstoff) suspendiert. Die Mischung wird auf 0 °C gekühlt.
- Bildung des Acylium-Ions: Das entsprechende Acylchlorid (z. B. Acetylchlorid, 1,1 Äquivalente) wird langsam zu der Suspension getropft.[\[16\]](#)
- Reaktion: Eine Lösung von 10,10-Dimethylanthron (1,0 Äquivalent) im selben Lösungsmittel wird langsam zu der Reaktionsmischung bei 0 °C gegeben.
- Durchführung: Nach der Zugabe wird das Eisbad entfernt und die Mischung bei Raumtemperatur gerührt, bis die Reaktion abgeschlossen ist (Überwachung durch DC).
- Aufarbeitung: Die Reaktion wird vorsichtig auf eine Mischung aus Eis und konzentrierter Salzsäure gegossen, um den Aluminiumchlorid-Komplex zu zersetzen.[\[16\]](#)
- Extraktion und Reinigung: Die organische Schicht wird abgetrennt, mit Wasser, gesättigter Natriumbicarbonatlösung und Kochsalzlösung gewaschen, getrocknet und eingeengt. Das Produkt wird durch Säulenchromatographie oder Umkristallisation gereinigt.

Zusammenfassung und Ausblick

10,10-Dimethylanthron ist eine robuste und vielseitige Plattform für die chemische Synthese. Die in diesem Leitfaden beschriebenen Derivatisierungsreaktionen – einschließlich Grignard-Additionen, Reduktionen, Wittig-Olefinierungen und elektrophilen aromatischen Substitutionen – eröffnen ein breites Spektrum an Möglichkeiten zur Erzeugung komplexer Moleküle. Die bereitgestellten Protokolle dienen als Ausgangspunkt für Forscher, um diese Reaktionen zu optimieren und neue Derivate mit potenziellen Anwendungen in der Pharmazie und den Materialwissenschaften zu entwickeln. Die gezielte Modifikation an der Carbonylgruppe oder dem aromatischen System ermöglicht die Feinabstimmung der sterischen und elektronischen Eigenschaften, was für die Struktur-Wirkungs-Beziehungsstudien in der Arzneimittelentwicklung von entscheidender Bedeutung ist.

Referenzen

- Google Patents. (2020). CN107793302B - Method for preparing 10, 10-disubstituted-2-bromoanthrone. Abgerufen von [\[Link\]](#)
- Google Patents. (2022). CN114685255A - Preparation method of melitracen hydrochloride intermediate. Abgerufen von [\[Link\]](#)
- Google Patents. (2015). CN105061177A - Preparation method of **10,10-dimethylanthrone**. Abgerufen von [\[Link\]](#)
- Google Patents. (2022). CN114685255B - Preparation method of melitracen hydrochloride intermediate. Abgerufen von [\[Link\]](#)
- Google Patents. (2016). CN105418436A - Method for preparing high-purity melitracen. Abgerufen von [\[Link\]](#)
- Google Patents. (2018). CN105418436B - A kind of preparation method of melitracen hydrochloride. Abgerufen von [\[Link\]](#)
- Organic Syntheses. (n.d.). Formation and reaction of a Grignard reagent. Abgerufen von [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Wittig Reaction. Abgerufen von [\[Link\]](#)
- YouTube. (2018). The WITTIG REACTION With CHEMILUMINESCENCE! Abgerufen von [\[Link\]](#)
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Abgerufen von [\[Link\]](#)
- ResearchGate. (2014). Catalytic method for synthesis of Grignard compounds with magnesium attached to tertiary bridge head C-atom. Abgerufen von [\[Link\]](#)
- Wikipedia. (n.d.). Wittig reaction. Abgerufen von [\[Link\]](#)
- ResearchGate. (2018). Synthesis of 10,10-Bispyridinylmethyl-9,10-dihydroanthracenes. Abgerufen von [\[Link\]](#)
- Wikipedia. (n.d.). Lithium aluminium hydride. Abgerufen von [\[Link\]](#)

- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Abgerufen von [[Link](#)]
- ResearchGate. (2019). Reduction using sodium borohydride? Abgerufen von [[Link](#)]
- YouTube. (2016). Lithium Aluminum Hydride LiAlH₄ Reduction Reaction + Mechanism. Abgerufen von [[Link](#)]
- Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Abgerufen von [[Link](#)]
- Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Abgerufen von [[Link](#)]
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH₄) Reduction. Abgerufen von [[Link](#)]
- Wikipedia. (n.d.). Methyltriphenylphosphonium bromide. Abgerufen von [[Link](#)]
- Royal Society of Chemistry. (2014). Synthesis, characterization and gas permeation properties of anthracene maleimide-based polymers of intrinsic microporosity. Abgerufen von [[Link](#)]
- Google Patents. (2015). CN105061177A - Preparation method of **10,10-dimethylanthrone**. Abgerufen von
- Google Patents. (2020). CN107793302B - Method for preparing 10, 10-disubstituted-2-bromoanthrone. Abgerufen von
- Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Abgerufen von [[Link](#)]
- Organic Syntheses. (n.d.). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-. Abgerufen von [[Link](#)]
- ResearchGate. (2010). **10,10-Dimethylanthrone**. Abgerufen von [[Link](#)]
- Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Abgerufen von [[Link](#)]

- National Institutes of Health. (2022). Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. Abgerufen von [[Link](#)]
- ResearchGate. (2008). 9,10-DIMETHYL- AND 9,10-DIPHENYL-9,10-DIHYDRO-9,10-ETHANO-ANTHRACENE BY FRIEDEL-CRAFTS CYCLALKYLATIONS OF 1,4-DIARYLSUBSTITUTED-1,4-DIOLS. Abgerufen von [[Link](#)]
- YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Abgerufen von [[Link](#)]
- Organic Syntheses. (n.d.). N-Boc-5-oxaproline. Abgerufen von [[Link](#)]
- ResearchGate. (2016). Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates. Abgerufen von [[Link](#)]
- Google Patents. (2021). CN111018687B - Synthesis method of 9, 10-anthraquinone. Abgerufen von

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. researchgate.net [researchgate.net]
- 2. Anthrone - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN105385719A - Synthesizing method for 9,10-dimethylanthracene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]

- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
- 12. 9,10-DIMETHYLANTHRACENE synthesis - chemicalbook [chemicalbook.com]
- 13. Friedel-Crafts - Acylation [commonorganicchemistry.com]
- 14. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 15. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 16. websites.umich.edu [websites.umich.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Anwendungsleitfaden und Protokolle für Derivatisierungsreaktionen von 10,10-Dimethylanthon]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b028749#derivatization-reactions-involving-10-10-dimethylanthrone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com